Product packaging for 1-p-tolylethynyl-cyclopentanol(Cat. No.:CAS No. 350711-88-5)

1-p-tolylethynyl-cyclopentanol

Cat. No.: B6355141
CAS No.: 350711-88-5
M. Wt: 200.28 g/mol
InChI Key: SAHXGLKQCDQTBL-UHFFFAOYSA-N
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Description

Historical Perspectives on Alkynyl Cyclopentanol (B49286) Synthesis

The synthesis of tertiary alcohols through the addition of acetylides to ketones is a classic and fundamental transformation in organic chemistry. The general approach involves the reaction of a terminal alkyne with a ketone in the presence of a strong base. This reaction, often referred to as ethynylation, has been a cornerstone for the construction of carbon-carbon bonds.

Historically, the synthesis of alkynyl cyclopentanols would have been achieved through the reaction of a metal acetylide, generated from a terminal alkyne, with cyclopentanone (B42830). Early methods often employed strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) to deprotonate the terminal alkyne, creating a potent nucleophile that readily attacks the electrophilic carbonyl carbon of cyclopentanone. libretexts.orgmsu.edu Subsequent work-up with a proton source yields the desired tertiary alcohol.

Over the years, advancements have led to the use of various organometallic reagents, such as Grignard reagents (alkynylmagnesium halides) and organolithium reagents, to perform this transformation with greater control and under milder conditions. These methods have expanded the scope and functional group tolerance of the reaction, making the synthesis of a diverse range of alkynyl cyclopentanols more accessible.

Academic Significance in Contemporary Organic Chemistry Research

The academic significance of 1-p-tolylethynyl-cyclopentanol and related propargyl alcohols is rooted in their versatility as synthetic intermediates. researchgate.net The presence of both a hydroxyl group and an alkyne functionality within the same molecule provides two reactive sites that can be manipulated independently or in concert to construct complex molecular architectures. researchgate.netrawsource.com

Propargylic alcohols are recognized as valuable synthons in a variety of organic transformations, including:

Substitution Reactions: The hydroxyl group can be a leaving group, allowing for nucleophilic substitution reactions.

Addition Reactions: The alkyne can undergo various addition reactions, such as hydrogenation, halogenation, and hydration. msu.edumasterorganicchemistry.com

Cyclization Reactions: The bifunctional nature of these molecules makes them ideal precursors for the synthesis of carbo- and heterocyclic compounds. researchgate.net

Rearrangement Reactions: Propargyl alcohols can undergo catalyzed rearrangements, like the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex conjugated systems.

The tolyl group in this compound can also influence the electronic properties and reactivity of the alkyne, and it provides a site for further functionalization through aromatic substitution reactions. The cyclopentyl moiety introduces a specific three-dimensional structure that can be important in the design of new molecules with defined shapes and biological activities.

Physicochemical Properties and Synthesis Data

While specific experimental data for this compound is scarce, the properties of its constituent starting materials and a closely related analogue are well-documented.

Table 1: Properties of Reactants and a Related Compound

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Properties
p-TolylacetyleneC₉H₈116.16Insoluble in water. fishersci.ca
CyclopentanoneC₅H₈O84.12Colorless volatile liquid. youtube.com

Table 2: General Synthesis of 1-Alkynyl-Cyclopentanols

Reaction TypeReactantsReagentsProduct Class
EthynylationTerminal Alkyne, CyclopentanoneStrong Base (e.g., NaNH₂, n-BuLi) or Organometallic Reagent (e.g., Grignard)1-Alkynyl-cyclopentanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B6355141 1-p-tolylethynyl-cyclopentanol CAS No. 350711-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methylphenyl)ethynyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-12-4-6-13(7-5-12)8-11-14(15)9-2-3-10-14/h4-7,15H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHXGLKQCDQTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 P Tolylethynyl Cyclopentanol

Direct Synthetic Approaches

Direct methods for the synthesis of 1-p-tolylethynyl-cyclopentanol involve the formation of the key carbon-carbon bond between the cyclopentyl and the tolylethynyl fragments in a single, pivotal step.

A primary and straightforward method for synthesizing this compound is through the nucleophilic addition of a 4-tolylethynyl anion to cyclopentanone (B42830). This reaction is a classic example of forming a carbon-carbon bond by exploiting the acidity of the terminal proton of an alkyne.

The process begins with the deprotonation of 4-ethynyltoluene (B1208493) using a strong base to generate the corresponding acetylide anion. Common bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents. The resulting nucleophilic acetylide then attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent aqueous workup protonates the intermediate alkoxide to yield the final product, this compound.

The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of this synthesis. Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed to prevent the quenching of the highly reactive organometallic intermediates. The reaction is often carried out at low temperatures, such as -78 °C, to control the reactivity and minimize side reactions.

Reactant 1 Reactant 2 Base Solvent Product
4-EthynyltolueneCyclopentanonen-ButyllithiumTetrahydrofuran (THF)This compound
4-EthynyltolueneCyclopentanoneEthylmagnesium bromideDiethyl etherThis compound

While not a direct addition in the same vein as the acetylenic anion approach, transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming the aryl-alkyne bond present in the target molecule's precursor, 4-ethynyltoluene. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.org

In the context of synthesizing the starting material, 4-ethynyltoluene, a Sonogashira coupling would involve reacting a terminal alkyne, such as trimethylsilylacetylene, with a p-tolyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Following the coupling, the trimethylsilyl (B98337) protecting group can be removed to yield 4-ethynyltoluene. This product can then be used in the acetylenic anion addition to cyclopentanone as described previously.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues like the formation of homocoupling products. wikipedia.org

Aryl Halide Alkyne Catalyst System Base Coupled Product
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₄ / CuITriethylamine1-(p-tolyl)-2-(trimethylsilyl)acetylene
4-BromotolueneEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDiisopropylamine1-(p-tolyl)-2-(trimethylsilyl)acetylene

Indirect Synthetic Routes from Precursors

Indirect routes involve the synthesis of a precursor molecule that is subsequently transformed into this compound through one or more chemical modifications.

An alternative strategy begins with a cyclopentanone derivative that already contains a precursor to the ethynyl (B1212043) group. For instance, a cyclopentanone substituted with a group that can be converted into an alkyne, such as a vinyl halide or a ketone, could be utilized.

One hypothetical route could involve the reaction of cyclopentanone with a p-tolyl-containing reagent to form a substituted cyclopentanol (B49286), which is then oxidized back to the ketone. This ketone could then undergo a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to install the alkyne functionality. However, these multi-step sequences are generally less efficient than the direct addition of an acetylide.

Lignocellulose-derived cyclopentanol can also serve as a starting material for various chemical transformations, highlighting the potential for bio-based routes to cyclopentyl compounds. nih.gov

This approach focuses on modifying a pre-existing ethynyl-substituted aromatic compound. The synthesis could start with a molecule like 4-ethynylbenzaldehyde. The aldehyde functionality could be reacted with a cyclopentyl Grignard reagent or a similar organometallic species to form the desired alcohol.

Alternatively, one could start with a compound like 4-ethynylbenzoic acid. This could be converted to the corresponding acid chloride and then reacted with a cyclopentyl organometallic reagent. However, this would yield a ketone that would require a subsequent reduction step to afford the tertiary alcohol. The ethynyl group itself has specific electronic effects on the aromatic ring that can influence the reactivity of other substituents. rsc.org Recent research has also explored various modifications of ethynyl-substituted aromatic compounds for diverse applications. acs.orgnih.gov

Advanced Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comlibretexts.org For this compound, the most logical disconnection is at the carbon-carbon bond between the cyclopentanol ring and the alkyne.

This disconnection leads directly to two key synthons: a cyclopentanone electrophile and a p-tolylethynyl nucleophile. The synthetic equivalent of the nucleophilic synthon is the 4-tolylethynyl anion, which can be generated from 4-ethynyltoluene. This analysis reinforces the practicality of the direct acetylenic anion addition as the most efficient and convergent route.

Further retrosynthetic analysis of 4-ethynyltoluene would lead back to p-tolualdehyde or a p-tolyl halide and acetylene (B1199291) or a protected equivalent, suggesting routes like the Sonogashira coupling for its preparation. The process of retrosynthesis often reveals multiple potential pathways, allowing chemists to choose the most optimal route based on factors like yield, cost, and stereochemical control. nih.govyoutube.comyoutube.com

Development of Stereoselective Preparations of Tertiary Propargyl Alcohols

The enantioselective alkynylation of ketones is the most direct and efficient method for synthesizing optically active tertiary alcohols like this compound. nih.gov This approach is particularly valuable as tertiary alcohols cannot be accessed through the reduction of prochiral precursors. nih.gov The reaction involves the addition of a metalated p-tolylacetylene to cyclopentanone, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.

Significant progress has been made in developing catalytic systems for the asymmetric alkynylation of ketones. nih.gov These methods often employ a metal catalyst, such as a zinc or copper salt, in combination with a chiral ligand. For instance, the addition of terminal alkynes to ketones can be mediated by zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine, a system pioneered by Carreira, which is known for its practicality and tolerance of air and moisture. organic-chemistry.org The reaction proceeds by forming a zinc acetylide in situ, which then adds to the ketone. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the ketone, resulting in an enantiomerically enriched product. organic-chemistry.org

Other effective catalytic systems have been developed to enhance enantioselectivity and substrate scope. researchgate.net These include bimetallic systems, such as a cobalt/zinc combination, which can catalyze the enantioselective alkynylation of various ketones. researchgate.net Another strategy is the kinetic resolution of racemic tertiary propargylic alcohols, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. rsc.org For the synthesis of this compound, these methods provide a powerful toolkit for controlling the stereochemistry of the tertiary alcohol center. nih.gov

Table 1: Catalytic Systems for Enantioselective Alkynylation of Ketones
Catalyst/Metal SourceChiral LigandAlkyne TypeKetone TypeTypical Enantioselectivity (ee)Reference
Zn(OTf)₂(+)-N-MethylephedrineTerminal AlkynesAldehydes, KetonesHigh (up to 99% ee for aldehydes) organic-chemistry.org
Cu(OTf)₂Chiral CamphorsulfonamidesPhenylacetyleneAromatic KetonesGood to High (up to 97% ee) researchgate.net
Dimethylzinc (Me₂Zn)Jacobsen's Salen LigandTerminal AlkynesUnactivated KetonesModerate to Good nih.gov
Ti(OiPr)₄BINOLAlkynylzinc ReagentsAldehydesHigh organic-chemistry.org
Pd(0)Chiral Phosphine Ligand (for Kinetic Resolution)N/A (Substrate is Racemic Alcohol)N/A (Substrate is Racemic Alcohol)Excellent (93 to >99% ee) rsc.org

Catalytic Approaches in Cyclopentanol Ring System Formation

Beyond the direct alkynylation of a pre-existing cyclopentanone ring, alternative strategies focus on constructing the cyclopentanol ring itself through catalytic cyclization reactions. organic-chemistry.org These methods are valuable for creating highly substituted and functionalized cyclopentane (B165970) structures. nih.govoregonstate.edu

One powerful technique is the catalytic ring-closing metathesis (RCM) of a suitable diene, followed by hydrogenation of the resulting cyclopentenol (B8032323). organic-chemistry.org For a synthesis targeting this compound, this would involve a precursor containing both the p-tolylethynyl moiety and two terminal alkenes at appropriate positions.

Another approach involves the rearrangement of smaller rings. For example, gold(I) catalysts can promote the ring expansion of 1-alkynyl cyclopropanols to form substituted cyclopentenones, which can then be reduced to the target cyclopentanol. acs.org This method is stereospecific, preserving the stereochemistry of substituents on the original ring. acs.org

Tandem catalytic processes that form multiple bonds in a single operation offer an efficient route to complex cyclopentanols. nih.gov A multicatalytic cascade reaction, for instance, could involve a Michael addition followed by an intramolecular cyclization to build the five-membered ring. nih.gov Similarly, reductive cycloadditions, such as the cobalt-catalyzed [3+2] cycloaddition of an allene (B1206475) and an enone, can generate functionalized cyclopentanols with good diastereoselectivity. organic-chemistry.org These strategies provide convergent pathways to the cyclopentanol core, where the p-tolylethynyl group could be introduced either before or after the ring formation.

Table 2: Catalytic Methods for Cyclopentane/Cyclopentanol Ring Formation
Catalytic MethodCatalyst TypeStarting MaterialsIntermediate/Product TypeReference
Ring-Closing Metathesis (RCM)Ruthenium Carbene (e.g., Grubbs catalyst)DienesCyclopentenols (after hydrogenation) organic-chemistry.org
Reductive [3+2] CycloadditionCoI₂(dppe)/ZnAllenes, EnonesCyclopentanols organic-chemistry.org
Ring ExpansionGold(I) Complexes1-Alkynyl CyclopropanolsCyclopentenones acs.org
Cascade ReactionSecondary Amine / NHC1,3-Dicarbonyls, α,β-Unsaturated AldehydesFunctionalized Cyclopentanones nih.gov
Ring Opening Cross CouplingCopper(II) triflate (Cu(OTf)₂)Cyclopropanols, Bromoestersγ-Butyrolactones / δ-Ketoesters nih.govnih.gov

Application of Protective Groups in Complex Syntheses

In multi-step syntheses, especially those involving sensitive functional groups, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgpressbooks.pub The synthesis of this compound or more complex molecules containing this fragment may require the temporary masking of reactive sites. pearson.com

The primary synthesis of this compound involves a strong nucleophile (the acetylide) and an electrophile (the ketone). If either starting material contained other reactive functional groups, such as an additional alcohol, amine, or carboxylic acid, these would need to be protected to prevent unwanted side reactions. oup.comchemeurope.com

Furthermore, the product itself, a tertiary propargyl alcohol, has two reactive sites: the hydroxyl group and the alkyne. If further transformations are desired at the alkyne (e.g., a coupling reaction), the hydroxyl group may need to be protected. masterorganicchemistry.com Silyl (B83357) ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are common choices for protecting alcohols. oup.commasterorganicchemistry.com They are readily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are stable to many reaction conditions, including those involving strong bases or organometallic reagents. chemistrysteps.com Deprotection is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com

Conversely, if a reaction is planned elsewhere in a molecule that is incompatible with an alkyne C-H bond, the alkyne itself can be protected, often with a trialkylsilyl group. oup.com This strategy is also used to prevent homo-coupling in reactions like the Sonogashira coupling.

Table 3: Common Protecting Groups (PG) in Organic Synthesis
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsReference
Alcohol (-OH)Silyl EtherTMS, TBDMS, TIPSR₃SiCl, Base (e.g., Imidazole, TEA)F⁻ (e.g., TBAF), Acid oup.commasterorganicchemistry.com
Methoxymethyl EtherMOMMOM-Cl, Base or CH₂(OMe)₂, H⁺Acid (e.g., HCl) chemeurope.commasterorganicchemistry.com
Tetrahydropyranyl EtherTHPDihydropyran (DHP), Acid (e.g., PPTS)Acid (e.g., aq. HCl) oup.commasterorganicchemistry.com
Alkyne (C-H)TrialkylsilylTMS, TIPSBuLi, then R₃SiClF⁻ (e.g., TBAF), Mild Base (K₂CO₃/MeOH) oup.com
Ketone (C=O)Acetal/Ketal-Diol (e.g., Ethylene Glycol), Acid CatalystAqueous Acid (e.g., aq. HCl) pressbooks.puboup.com

Chemical Reactivity and Transformation Mechanisms of 1 P Tolylethynyl Cyclopentanol

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond in 1-p-tolylethynyl-cyclopentanol is a region of high electron density, making it susceptible to attack by electrophiles and a suitable partner in various cycloaddition and metal-catalyzed reactions.

Electrophilic Addition Reactions to the Carbon-Carbon Triple Bond

Electrophilic addition reactions to alkynes are fundamental transformations that proceed via the formation of a vinyl cation or a bridged halonium ion intermediate. In the case of this compound, the addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) leads to the formation of vinyl halides and dihaloalkenes, respectively.

When halogens like bromine (Br₂) or chlorine (Cl₂) are added to an alkyne, the reaction typically proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org The π electrons of the alkyne attack the electrophilic halogen, leading to the formation of this three-membered ring. libretexts.org Subsequent nucleophilic attack by the halide ion from the anti-face results in the formation of a vicinal dihalide. libretexts.orglibretexts.org The initial addition of one equivalent of the halogen can yield a dihaloalkene, and with an excess of the halogen, a tetrahaloalkane can be formed. youtube.com

The regioselectivity of the addition of hydrogen halides to unsymmetrical alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms. youtube.com For this compound, this would mean the proton adds to the terminal alkyne carbon.

Table 1: Electrophilic Addition Reactions of Alkynes

Reactant Reagent Product Type Key Features
Alkyne Hydrogen Halide (HX) Vinyl Halide Follows Markovnikov's rule. youtube.com

Cycloaddition Reactions (e.g., Pauson-Khand reaction precursors, [2+2+1] cycloadditions)

The ethynyl group of this compound can participate in various cycloaddition reactions, most notably as a precursor in the Pauson-Khand reaction. This reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl, to form an α,β-cyclopentenone. nih.govwikipedia.orgnih.gov

The generally accepted mechanism for the Pauson-Khand reaction begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. wikipedia.orgnih.gov This is followed by the coordination of an alkene. Subsequent migratory insertion of the alkene into a cobalt-carbon bond and then insertion of carbon monoxide leads to the formation of the cyclopentenone product after reductive elimination. wikipedia.org The regioselectivity of the reaction with unsymmetrical alkynes typically places the more sterically demanding substituent of the alkyne at the position adjacent to the carbonyl group in the product enone. nih.gov The reaction can be performed both inter- and intramolecularly, with the latter often showing higher selectivity. wikipedia.org

Table 2: Overview of the Pauson-Khand Reaction

Reaction Type Reactants Catalyst/Mediator Product

Metal-Catalyzed Transformations (e.g., Hydration, Dimerization, Cross-Couplings)

The ethynyl moiety is amenable to a variety of metal-catalyzed transformations. The hydration of terminal alkynes, for instance, is a common method for the synthesis of methyl ketones. This reaction is often catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction follows Markovnikov's rule, with the initial enol tautomerizing to the more stable ketone.

While specific studies on the dimerization and cross-coupling of this compound are not prevalent in the provided search results, the general reactivity of terminal alkynes suggests its potential in such reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

Transformations of the Tertiary Hydroxyl Functional Group

The tertiary hydroxyl group in this compound influences its reactivity, particularly at the adjacent carbinol carbon. This functionality can undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Carbinol Carbon

The tertiary hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This departure leads to the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent cyclopentyl ring and the p-tolyl group. The presence of the ethynyl group can also influence the stability of this intermediate. Once formed, this carbocation can be attacked by a nucleophile. For instance, reaction with a hydrogen halide like HBr would lead to the formation of the corresponding tertiary bromide. The reaction proceeds via an Sₙ1-type mechanism due to the stability of the tertiary carbocation intermediate.

Table 3: Nucleophilic Substitution of Tertiary Alcohols

Substrate Reagent Mechanism Intermediate Product

Elimination Reactions Leading to Cyclopentene (B43876) Derivatives

In the absence of a strong nucleophile, or with heating, the tertiary carbocation formed from the protonation and departure of the hydroxyl group can undergo an elimination reaction (E1 mechanism) to form a more stable species. A proton can be abstracted from an adjacent carbon atom on the cyclopentyl ring, leading to the formation of a double bond and yielding a cyclopentene derivative. The regioselectivity of this elimination will favor the formation of the most substituted, and therefore most stable, alkene (Zaitsev's rule).

Table 4: Elimination Reactions of Tertiary Alcohols

Substrate Conditions Mechanism Product

Cyclopentanol (B49286) Ring System Reactivity

The five-membered cyclopentanol ring, while relatively stable, can participate in specific types of reactions that alter its structure.

In related systems, such as cyclopropanols, ring-opening can be facilitated by transition metal catalysts in the presence of alkynes, leading to the formation of β-alkenyl ketones or cyclopentenol (B8032323) derivatives. researchgate.netrsc.org These reactions proceed through a cobalt homoenolate intermediate. While this applies to cyclopropanols, analogous pathways for cyclopentanols are less common due to the lower ring strain. Ring-opening of cyclic systems can also be promoted by Brønsted or Lewis acids, particularly in strained or activated systems like donor-acceptor cyclopropanes. nih.gov

Ring expansion and contraction are common rearrangement reactions in cyclic systems, often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. wikipedia.orgyoutube.comyoutube.comyoutube.com

Ring Expansion: A potential pathway for ring expansion of the cyclopentanol ring in this compound could be initiated by the formation of a carbocation adjacent to the ring. For example, if a carbocation were generated on the ethynyl group, a subsequent rearrangement involving the migration of a C-C bond from the cyclopentane (B165970) ring could lead to a six-membered ring. This type of rearrangement is analogous to the Tiffeneau-Demjanov rearrangement. wikipedia.org

Ring Contraction: Conversely, ring contraction could occur if a carbocation is formed on the cyclopentyl ring itself. wikipedia.orgyoutube.com For instance, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. A subsequent rearrangement involving the migration of an adjacent bond could lead to a substituted cyclobutane (B1203170) derivative. The driving force for such a contraction would be the formation of a more stable carbocation.

Rearrangement TypePotential TriggerPossible Outcome
Ring ExpansionCarbocation formation external to the ringFormation of a cyclohexyl derivative
Ring ContractionCarbocation formation within the ringFormation of a cyclobutyl derivative

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound requires examining the potential intermediates and the kinetics of the transformations.

Carbocations: Many of the potential reactions of this compound, particularly rearrangements, would likely proceed through carbocation intermediates. The stability of these carbocations is a key factor in determining the reaction pathway. beilstein-journals.orgbeilstein-journals.orgnih.gov The tertiary carbocation that could form upon dehydration of the alcohol is relatively stable. Furthermore, the presence of the p-tolyl group can stabilize a positive charge through resonance. Quantum chemical calculations are often employed to determine the energetic viability of proposed carbocation rearrangement pathways. beilstein-journals.org

Organometallic Complexes: In reactions catalyzed by transition metals, organometallic complexes would be key intermediates. For example, in a hypothetical metal-catalyzed ring-opening or coupling reaction, the initial step would likely involve the coordination of the alkyne or the alcohol to the metal center. researchgate.netrsc.org Subsequent steps could involve oxidative addition, migratory insertion, and reductive elimination to form the final product.

Kinetic studies provide valuable information about the rate-determining step of a reaction and can help to support a proposed mechanism. For reactions involving this compound, kinetic studies could, for example, determine the order of the reaction with respect to the reactants and any catalysts.

Kinetic resolution is a technique used to separate enantiomers of a chiral compound based on their different reaction rates with a chiral catalyst or reagent. nih.govnih.govrsc.orgacs.orgsioc-journal.cn Given that this compound is a chiral molecule, kinetic resolution could be a viable method for obtaining enantiomerically pure samples. Such studies would involve measuring the reaction rates of the individual enantiomers and determining the selectivity factor.

Influence of Solvent on Reaction Kinetics and Selectivity of this compound

The choice of solvent can exert a profound influence on the reaction kinetics and selectivity of chemical transformations involving this compound. As a tertiary propargyl alcohol, its reactivity, particularly in the presence of acid catalysts, is sensitive to the surrounding solvent environment. The solvent can affect the rate of reaction by stabilizing or destabilizing reactants, transition states, and intermediates. Furthermore, it can play a crucial role in directing the reaction towards a specific product, thereby influencing selectivity.

The acid-catalyzed reactions of tertiary propargyl alcohols like this compound are primarily dominated by two competing rearrangement pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement. The Meyer-Schuster rearrangement yields α,β-unsaturated ketones, while the Rupe rearrangement produces α,β-unsaturated methyl ketones via a different mechanistic pathway. wikipedia.org The competition between these two pathways is a key aspect where the solvent can play a decisive role.

Detailed Research Findings:

While specific kinetic and selectivity data for the solvent-dependent reactions of this compound are not extensively documented in publicly available literature, the well-established principles of solvent effects on carbocationic intermediates and rearrangement reactions allow for a detailed analysis of the expected behavior. The reaction proceeds through the formation of a key intermediate, a protonated hydroxyl group, which then departs as a water molecule to form a carbocation. The stability and subsequent reaction pathway of this carbocation are highly susceptible to the properties of the solvent.

Influence on Reaction Kinetics:

The rate of the initial protonation and subsequent dehydration to form the carbocation can be significantly influenced by the solvent's polarity and its ability to solvate ions.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) can facilitate the reaction by stabilizing the transition state leading to the formation of the carbocation through hydrogen bonding. However, they are also strong nucleophiles and can potentially compete in addition reactions.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective at solvating cations and can accelerate the formation of the carbocationic intermediate without the risk of solvent addition.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, the formation of charged intermediates is generally disfavored, which can lead to slower reaction rates.

Influence on Reaction Selectivity (Meyer-Schuster vs. Rupe Rearrangement):

The selectivity between the Meyer-Schuster and Rupe pathways is a critical aspect of the reactivity of this compound. The nature of the solvent can influence the partitioning of the carbocation intermediate between these two pathways.

The Meyer-Schuster rearrangement proceeds through a more direct rearrangement of the initially formed carbocation.

The Rupe rearrangement involves the formation of an enyne intermediate, which is favored in certain conditions. wikipedia.org

The solvent can influence this selectivity through several mechanisms:

Stabilization of Intermediates: A solvent that can better stabilize the specific transition state leading to one of the products will favor that pathway. For instance, a more polar solvent might favor the pathway involving a more charge-separated transition state.

Specific Solvent-Catalyst Interactions: The interaction of the solvent with the acid catalyst can modulate the catalyst's activity and its steric and electronic influence on the reaction.

The following table summarizes the expected influence of different solvent classes on the reaction kinetics and selectivity of this compound based on established principles for related tertiary propargyl alcohols.

Solvent ClassDielectric Constant (ε)Expected Effect on Reaction KineticsExpected Effect on Selectivity (Meyer-Schuster vs. Rupe)
Nonpolar Aprotic LowGenerally slow reaction rates due to destabilization of charged intermediates.May favor less polar pathways. Selectivity can be unpredictable.
(e.g., Hexane, Toluene)
Polar Aprotic HighCan lead to significant rate enhancement by stabilizing carbocationic intermediates.May favor pathways with more polar transition states.
(e.g., DMSO, DMF)
Polar Protic HighCan accelerate the reaction but may also lead to side reactions due to nucleophilicity.Can influence selectivity through hydrogen bonding and stabilization of specific intermediates.
(e.g., Water, Methanol, Ethanol)

It is important to note that while these general principles provide a strong framework for understanding the role of the solvent, the actual kinetic and selectivity outcomes for this compound would require empirical investigation. The subtle interplay of steric and electronic effects of the p-tolyl and cyclopentyl groups, in conjunction with the solvent properties, would ultimately determine the precise reaction behavior.

Spectroscopic Characterization and Structural Elucidation of 1 P Tolylethynyl Cyclopentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1-p-tolylethynyl-cyclopentanol exhibit characteristic signals corresponding to the different types of protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the hydroxyl proton, and the methylene (B1212753) protons of the cyclopentanol (B49286) ring. The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm) as a set of doublets due to their coupling. The methyl protons of the tolyl group would give a singlet at approximately 2.3 ppm. The protons of the cyclopentanol ring would appear as complex multiplets in the upfield region, typically between 1.5 and 2.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include those for the quaternary carbons of the alkyne group (typically in the 80-90 ppm range), the aromatic carbons (120-140 ppm), the carbon bearing the hydroxyl group (C-1 of the cyclopentanol ring, around 70-80 ppm), the cyclopentyl methylene carbons (20-40 ppm), and the methyl carbon of the tolyl group (around 21 ppm).

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Tolyl-CH₃~2.3 (s)~21
Cyclopentanol-CH₂~1.5-2.0 (m)~23, ~39
Tolyl-Aromatic CH~7.1 (d), ~7.3 (d)~129, ~131
OHVariable (br s)-
C-1 (Cyclopentanol)-~70
Alkyne C-~85, ~90
Tolyl-Aromatic C-~121, ~138

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the cyclopentanol ring and between the aromatic protons on the tolyl group. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons. For example, the methyl protons of the tolyl group would show a correlation to the aromatic carbon to which the methyl group is attached. The protons on the cyclopentanol ring adjacent to the substituted carbon would show correlations to the alkyne carbons. youtube.com

Analysis of Solvent Effects on NMR Spectral Parameters

The choice of solvent can influence the chemical shifts in NMR spectra due to interactions between the solvent and the analyte. pitt.eduunn.edu.ng For this compound, polar solvents capable of hydrogen bonding (e.g., DMSO-d₆, CD₃OD) would be expected to cause a significant downfield shift of the hydroxyl proton signal compared to a non-polar solvent like CDCl₃. sigmaaldrich.com The chemical shifts of the aromatic and other protons may also experience smaller shifts depending on the solvent's polarity and aromaticity. unn.edu.ng

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Frequencies for Alkyne and Hydroxyl Groups

The IR spectrum of this compound would display key absorption bands confirming the presence of the hydroxyl and alkyne functionalities.

Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group. kcvs.ca

Alkyne (C≡C) Stretch: A weak to medium intensity absorption band for the carbon-carbon triple bond stretch is typically observed in the range of 2100-2260 cm⁻¹. The substitution at both ends of the alkyne may affect the intensity of this peak.

sp C-H Stretch: While this molecule does not have a terminal alkyne, the aromatic C-H stretches will appear above 3000 cm⁻¹.

sp³ C-H Stretch: The stretching vibrations of the C-H bonds in the cyclopentanol and methyl groups will appear just below 3000 cm⁻¹. docbrown.info

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
HydroxylO-H Stretch (H-bonded)3200-3600 (broad, strong)
AlkyneC≡C Stretch2100-2260 (weak to medium)
AromaticC-H Stretch>3000
AlkaneC-H Stretch<3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a significant [M-18]⁺ peak. Other characteristic fragments could arise from the cleavage of the cyclopentanol ring or the loss of the tolyl group.

Elucidation of Fragmentation Pathways and Molecular Ion Characteristics

Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of tertiary alcohols like this compound is typically driven by two primary pathways: alpha (α) cleavage and dehydration.

Alpha (α) Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. In this molecule, the most likely α-cleavage would involve the loss of a cyclopentyl radical or the p-tolylethynyl radical, although the latter is less common. The cleavage of the cyclopentyl ring itself is also a probable fragmentation route.

Dehydration: The elimination of a water molecule (H₂O, 18 Da) is a characteristic fragmentation pathway for alcohols. This results in a fragment ion with a mass of [M-18]⁺.

The presence of the stable p-tolyl group can influence fragmentation, often leading to the formation of resonance-stabilized cations. A key fragment would be the tropylium-like ion derived from the tolyl group, typically observed at m/z 91.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
200[C₁₄H₁₆O]⁺Molecular Ion (M⁺)
185[M - CH₃]⁺Loss of a methyl group from the tolyl moiety
182[M - H₂O]⁺Dehydration
115[C₉H₇]⁺p-tolylethynyl cation
91[C₇H₇]⁺Tropylium ion from the tolyl group

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental formula, C₁₄H₁₆O. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental composition can be verified, lending strong support to the compound's identity. This technique is invaluable for differentiating between potential isomers or isobaric compounds.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₆O
Calculated Exact Mass 200.120115
Experimentally Measured Mass A value very close to the calculated exact mass

Advanced Spectroscopic Methods for Definitive Structural Assignment

To obtain an unequivocal three-dimensional structure, more advanced spectroscopic methods are required.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape and orientation of the cyclopentanol ring and the p-tolyl group.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the hydroxyl group.

As of the latest search, specific crystallographic data for this compound is not available in public databases. However, the data that would be obtained from such an analysis is presented in the table below.

Table 3: Representative X-ray Crystallographic Data for this compound

Parameter Description Expected Information
Crystal System The symmetry of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements of the unit cell.e.g., P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 10.1 Å, b = 12.3 Å, c = 9.8 Å, β = 95°
Bond Lengths (Å) The distance between the nuclei of two bonded atoms.e.g., C-O, C-C, C≡C bond lengths
**Bond Angles (°) **The angle formed by three connected atoms.e.g., C-C-O, C-C-C bond angles
Torsion Angles (°) The dihedral angle between four connected atoms.Defines the conformation of the molecule

Stereochemical Aspects and Conformational Analysis of 1 P Tolylethynyl Cyclopentanol

Chirality and Stereoisomerism in Cyclopentanol-Derived Systems

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. researchgate.netnih.gov In organic compounds, this often arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituents. ontosight.ai The central carbinol carbon of 1-p-tolylethynyl-cyclopentanol, which is bonded to a hydroxyl group, a p-tolylethynyl group, and two non-equivalent carbon atoms of the cyclopentane (B165970) ring, is a chiral center. Consequently, the molecule exists as a pair of enantiomers, designated as (R)- and (S)-1-p-tolylethynyl-cyclopentanol.

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light, which is known as optical activity. ontosight.ai The two enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.

In addition to the chirality at the carbinol center, the cyclopentanol (B49286) ring itself can possess other stereocenters, leading to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. wikipedia.org For instance, if a substituent were present on the cyclopentane ring, multiple diastereomers of this compound would be possible.

Table 1: Types of Stereoisomers in Substituted Cyclopentanol Systems

Stereoisomer TypeRelationshipKey Characteristics
Enantiomers Non-superimposable mirror imagesIdentical physical properties (except for optical rotation), different interactions with other chiral molecules.
Diastereomers Stereoisomers that are not mirror imagesDifferent physical and chemical properties.
Meso Compounds Achiral compounds with two or more stereocentersPossess an internal plane of symmetry, optically inactive.

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Strategies for achieving this are broadly categorized as diastereoselective and enantioselective synthesis.

Diastereoselective Synthesis: This approach often involves the use of a chiral auxiliary, a chiral group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the cyclopentanone (B42830) precursor. The addition of the p-tolylethynyl nucleophile would then proceed with a facial bias, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The sulfoxide (B87167) group is an example of a chiral auxiliary that has been successfully used in the asymmetric addition of nucleophiles to ketones. nih.gov

Enantioselective Synthesis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of tertiary propargylic alcohols like this compound, several enantioselective methods have been developed. These include the kinetic resolution of racemic tertiary propargylic alcohols using chiral catalysts, which selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. researchgate.netrsc.org Another approach is the direct asymmetric addition of a terminal alkyne to a ketone, catalyzed by a chiral metal complex or an organocatalyst.

Table 2: Illustrative Enantioselective Synthesis Approaches for Tertiary Alcohols

MethodDescriptionTypical Catalyst/ReagentExpected Outcome
Asymmetric Addition Direct addition of a nucleophile to a prochiral ketone in the presence of a chiral catalyst.Chiral metal complexes (e.g., Zn, Ti, Ru), organocatalysts (e.g., proline derivatives).High enantiomeric excess (ee) of the desired alcohol.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, catalyzed by a chiral catalyst.Chiral acylation catalysts, chiral oxidation catalysts.Enantiomerically enriched unreacted starting material and product.
Chiral Auxiliary Control A chiral auxiliary attached to the substrate directs the stereochemical course of the reaction.Evans oxazolidinones, pseudoephedrine amides.High diastereomeric excess, which translates to high ee after auxiliary removal.

Conformational Preferences of the Cyclopentanol Ring

The five-membered cyclopentane ring is not planar. To alleviate torsional strain that would result from a planar conformation, it adopts puckered conformations. The two most common conformations are the "envelope" and the "half-chair" (or "twist") forms. researchgate.net

In the envelope conformation , four of the carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation , three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of the plane. These conformers can rapidly interconvert through a process called pseudorotation.

The presence of substituents on the cyclopentanol ring influences the conformational equilibrium. For this compound, the bulky p-tolylethynyl group and the hydroxyl group at the C1 position will have significant steric interactions that dictate the preferred conformation. It is likely that the molecule will adopt a conformation that minimizes these steric clashes. For instance, in an envelope conformation, the bulky substituent would preferentially occupy an equatorial-like position on the "flap" of the envelope to reduce steric strain. Computational studies are often employed to determine the relative energies of these different conformations. nih.gov

Chiroptical Properties and Their Measurement (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots this difference in absorption (ΔA) as a function of wavelength. The resulting curve, with its positive and negative peaks (known as Cotton effects), is characteristic of a specific enantiomer and can be used as a fingerprint for its identification and for the determination of its enantiomeric purity.

Vibrational Circular Dichroism (VCD) is an analogous technique that measures circular dichroism in the infrared region of the spectrum, corresponding to vibrational transitions. nih.govnih.gov VCD is particularly useful for determining the absolute configuration of chiral molecules, as the VCD spectrum can be predicted with a high degree of accuracy using computational methods. researchgate.net

Computational Stereochemistry and Absolute Configuration Determination

Computational chemistry plays a vital role in modern stereochemical analysis. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict the three-dimensional structures and relative energies of different conformers of a molecule. nih.gov

For this compound, computational methods can be used to:

Determine the most stable conformers: By calculating the energies of various envelope and half-chair conformations, the most populated conformer(s) in solution can be identified.

Predict chiroptical properties: The optical rotation and the CD and VCD spectra of each enantiomer can be calculated. researchgate.netwikipedia.org

Determine the absolute configuration: By comparing the computationally predicted CD or VCD spectrum with the experimentally measured spectrum, the absolute configuration (R or S) of the enantiomer can be unambiguously assigned. nih.gov

Table 3: Computational Methods in Stereochemical Analysis

Computational MethodApplicationInformation Obtained
Molecular Mechanics (MM) Rapid conformational searching.Identification of low-energy conformers.
Density Functional Theory (DFT) Accurate calculation of electronic structure and properties.Optimized geometries, relative energies of conformers, prediction of spectroscopic data (NMR, IR, CD, VCD).
Ab initio methods High-accuracy calculations based on first principles.Benchmarking results from other methods, highly accurate energy and property calculations. nih.gov

Theoretical and Computational Studies of 1 P Tolylethynyl Cyclopentanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 1-p-tolylethynyl-cyclopentanol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov

The electronic structure dictates the chemical behavior of a molecule. For this compound, quantum chemical calculations can map out the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting sites of electrophilic or nucleophilic attack.

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the π-orbitals of the tolyl group and the ethynyl (B1212043) bridge are expected to be significant contributors to the frontier molecular orbitals. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Parameter Value (Illustrative) Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -1.2 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 5.3 eV DFT/B3LYP/6-31G*

This table is illustrative and represents typical data obtained from quantum chemical calculations.

Quantum chemistry provides a powerful means to simulate and interpret various types of spectra. nih.gov

NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in the this compound structure. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and for confirming the molecular structure. nih.govreddit.com

IR Spectra: The vibrational frequencies of the molecule can be computed, leading to a simulated infrared (IR) spectrum. nih.govnih.gov This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as the O-H stretch of the cyclopentanol (B49286) hydroxyl group, the C≡C stretch of the ethynyl linker, and the various C-H and C-C vibrations of the tolyl and cyclopentyl rings. nih.govnist.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of this compound, which correspond to the absorption of ultraviolet and visible light. rsc.org These calculations can identify the nature of the transitions, for instance, whether they are π→π* or n→π* transitions, and can help to explain the observed color and photophysical properties of the compound. rsc.org

Table 2: Simulated vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic Feature Calculated Wavenumber (cm⁻¹) (Illustrative) Experimental Wavenumber (cm⁻¹) (Illustrative) Assignment
O-H Stretch 3450 3445 Hydroxyl group
C≡C Stretch 2230 2225 Ethynyl group

This table is illustrative. The calculated values are typically scaled to better match experimental data.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for single, optimized structures, this compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. rsc.orguq.edu.au By simulating the movements of the atoms based on a force field, MD can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in solution. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Modeling and Transition State Theory Applications

Computational chemistry is instrumental in studying the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

Transition state theory can then be used to calculate the reaction rate constant. rsc.org For example, in the alkynylation reaction to form this compound, computational modeling can elucidate the structure of the transition state and the role of catalysts. wikipedia.org

Development of Predictive Models for Alkynyl Alcohol Reactivity

The data generated from computational studies on this compound and related alkynyl alcohols can be used to develop predictive models for their reactivity. acs.orgarxiv.org By correlating calculated properties (like HOMO/LUMO energies, atomic charges, and steric parameters) with experimentally observed reaction outcomes, quantitative structure-activity relationship (QSAR) models can be built. These models can then be used to predict the reactivity of new, un-synthesized alkynyl alcohols, accelerating the discovery of new reactions and functional materials. acs.orgchemistrysteps.com

Applications in Materials Science and Other Non Biological Fields

Utilization as Monomers or Building Blocks in Polymer Chemistry (e.g., Click Chemistry precursors)

The presence of a terminal alkyne group in 1-p-tolylethynyl-cyclopentanol makes it a prime candidate for use as a monomer in polymer synthesis, particularly through "click chemistry" reactions. Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov

While direct polymerization studies of this compound are not extensively documented, its structure suggests significant potential. The terminal alkyne can readily participate in CuAAC reactions with molecules containing two or more azide groups to form polytriazoles. Furthermore, the hydroxyl group on the cyclopentanol (B49286) ring offers another site for functionalization or polymerization, such as through esterification or etherification, leading to the formation of polyesters or polyethers with pendant tolyl-ethynyl groups. These pendant groups could then be used for further modifications or for creating cross-linked polymer networks.

The nucleophilic character of the hydroxyl group also allows for its participation in other polymerization reactions, such as ring-opening polymerization if it were to be incorporated into a cyclic monomer. The combination of the rigid tolyl-ethynyl unit and the more flexible cyclopentanol ring in a polymer backbone could lead to materials with interesting thermal and mechanical properties.

Ligand Design in Organometallic Chemistry and Catalysis

In organometallic chemistry, ligands play a crucial role in modulating the properties and reactivity of metal centers. youtube.com The design of new ligands is essential for the development of novel catalysts and materials. This compound possesses several features that make it a potential candidate for ligand design.

The p-tolyl group, the ethynyl (B1212043) (alkyne) moiety, and the hydroxyl group of the cyclopentanol ring can all potentially coordinate to a metal center. The alkyne can bind to a metal in several ways, including as a terminal ligand or as a bridging ligand between two or more metal centers. The cyclopentanol oxygen atom can act as a Lewis base, donating a pair of electrons to a metal center. youtube.com

Although the cyclopentanol ring in this specific compound is saturated, the related cyclopentadienyl (B1206354) (Cp) ligand is one of the most common and versatile ligands in organometallic chemistry. libretexts.org While this compound cannot form a classic cyclopentadienyl-metal complex, the potential for the hydroxyl group to act as a coordinating site, possibly in conjunction with the alkyne, could lead to the formation of interesting chelate complexes. The stereoelectronic properties of such a ligand could influence the catalytic activity and selectivity of the resulting metal complex. rsc.org For instance, the steric bulk of the tolyl-cyclopentanol portion could create a specific coordination environment around a metal, influencing the outcome of a catalytic reaction.

Integration into Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)

The development of advanced functional materials with tailored electronic and optical properties is a significant area of research. Polycyclic aromatic compounds are of particular interest for applications in organic optoelectronics. chemrxiv.org The p-tolylethynyl group in this compound is a π-conjugated system, which is a fundamental requirement for many optoelectronic applications.

Incorporation of this compound into larger conjugated systems or polymers could lead to materials with interesting photophysical properties, such as fluorescence. The rigid, rod-like nature of the tolyl-ethynyl unit can promote intermolecular π-π stacking, which is important for charge transport in organic semiconductors. The cyclopentanol group provides a site for attaching the molecule to surfaces or for linking it into a polymer chain, potentially allowing for the creation of thin films or other ordered structures.

While specific studies on the integration of this compound into optoelectronic devices or sensors are not prominent, the structural motifs it contains are found in many functional organic materials. For example, molecules with tolan (diphenylacetylene) cores, which are structurally related to the di-p-tolylacetylene (B1605548) that could be formed from this compound, are known. nih.gov The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and the functional groups present in this compound offer pathways for its incorporation into such systems. chemrxiv.org

Precursor for High-Density Fuel Components (broader cyclopentanol context)

There is significant interest in developing high-density fuels from renewable biomass sources to enhance the performance of air and space vehicles. nih.gov Cyclopentanol, which can be derived from the lignocellulosic components of biomass, has been identified as a promising platform molecule for the synthesis of high-density fuel components. researchgate.netresearchgate.net Through catalytic processes, cyclopentanol can be converted into polycyclic alkanes that possess high densities and high volumetric heats of combustion. researchgate.netnih.gov

One approach involves the Guerbet reaction of cyclopentanol, which produces C10 and C15 oxygenates. researchgate.netnih.gov These intermediates can then be hydrodeoxygenated to yield a mixture of bi(cyclopentane) and tri(cyclopentane). researchgate.netnih.gov These resulting cycloalkanes have significantly higher densities than conventional jet fuels.

Another strategy is the dehydration of cyclopentanol to cyclopentene (B43876), followed by oligomerization and rearrangement to form C10 and C15 polycycloalkenes. acs.org Subsequent hydrogenation of these alkenes yields a mixture of polycycloalkanes with decalin as a major component, resulting in a high-density fuel. acs.org

The following table summarizes the key findings from studies on the conversion of cyclopentanol to high-density fuel components:

PrecursorReaction PathwayKey ProductsResulting Fuel Density (g/mL)Overall Carbon Yield (%)Reference
CyclopentanolGuerbet reaction followed by hydrodeoxygenationBi(cyclopentane) and tri(cyclopentane)0.86 and 0.9195.6 researchgate.netnih.gov
CyclopentanolDehydration, oligomerization/rearrangement, and hydrogenationC10 and C15 polycycloalkanes (majorly decalin)0.896Not explicitly stated for the full process acs.org

While these studies focus on cyclopentanol itself, the cyclopentanol moiety in this compound suggests its potential as a precursor, although the presence of the tolyl-ethynyl group would likely lead to different and more complex fuel molecules after processing. The aromatic tolyl group, in particular, could contribute to even higher fuel densities.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The traditional synthesis of 1-p-tolylethynyl-cyclopentanol and related tertiary acetylenic alcohols often involves the 1,2-nucleophilic addition of a metal acetylide to cyclopentanone (B42830). nih.gov While effective, these methods can generate stoichiometric metal waste. The future of synthesizing this and similar compounds lies in the development of greener, more atom-economical processes.

A significant advancement in this area is the use of acetylene (B1199291) gas as a direct C2 building block. nih.gov Recent studies have demonstrated nickel-catalyzed reductive coupling of acetylene with aldehydes to produce vinyl-substituted alcohols. nih.gov Adapting such methodologies to ketones like cyclopentanone could provide a more sustainable route to this compound, minimizing the use of pre-formed organometallic reagents. nih.gov

Another promising avenue is the utilization of calcium carbide (CaC2), an inexpensive and readily available source of acetylene, for the synthesis of terminal propargyl alcohols. rsc.org This approach, which can proceed under mild, metal-free conditions, offers a significant advantage in terms of cost and environmental impact. rsc.org Further research into adapting this method for the synthesis of tertiary alcohols from ketones would be a substantial step towards sustainability.

Furthermore, the development of catalytic methods for the synthesis of tertiary alcohols from readily available starting materials is a key focus. One-pot catalytic methods for producing aryl-substituted tertiary alcohols from aryl olefins, ketones, and AlCl3 under the action of Cp2TiCl2 have been reported, showcasing the potential for more efficient synthetic strategies. mdpi.com

The principles of green chemistry, such as the use of safer solvents and catalysts, are also being increasingly applied to acylation and other functionalization reactions of alcohols. humanjournals.com These principles will undoubtedly guide the future development of synthetic routes to derivatives of this compound.

In-Depth Mechanistic Understanding of Complex Transformations

The reactivity of propargyl alcohols like this compound is rich and varied, encompassing transformations such as Meyer-Schuster rearrangements, cyclizations, and additions. nih.govsci-hub.senih.gov A deeper, mechanistic understanding of these reactions is crucial for controlling selectivity and developing novel synthetic applications.

Propargyl alcohols can act as precursors to carbocations, and the triple bond can function as either an electrophile or a nucleophile. sci-hub.seresearchgate.net The specific reaction pathway is often dictated by the catalyst and reaction conditions. For instance, gold catalysts have been shown to facilitate the regioselective conversion of propargylic alcohols into α,α-diiodo-β-hydroxyketones, a transformation that proceeds through a proposed 5-halo-1,3-oxazine intermediate. nih.gov In contrast, dichlorohydration to form α,α-dichloro-β-hydroxyketones can occur without a gold catalyst. nih.gov

Kinetico-mechanistic studies, particularly for reactions involving metal catalysts, are essential for elucidating the precise steps of a transformation. rsc.org Such studies on cyclometalation reactions on Pd(II) and Rh(II) centers have revealed the importance of acidic solvents, challenging previous assumptions about the reaction mechanisms. rsc.org Applying these detailed mechanistic investigations to reactions involving this compound will enable chemists to fine-tune reaction outcomes and design more efficient catalytic systems.

The formation of various heterocyclic and carbocyclic structures from propargylic alcohols is an active area of research. researchgate.net Understanding the intricate mechanisms of these annulation and cyclization reactions, often catalyzed by transition metals like Rh(III), will unlock new pathways to complex molecular architectures. researchgate.net

Rational Design and Prediction of Novel Derivatives via Computational Chemistry

Computational chemistry is emerging as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the rational design of novel derivatives. In the context of this compound, computational methods can be employed to:

Predict Biological Activity: In silico platforms can predict the potential biological activities of novel compounds. For example, predictive analysis has been used to identify potential anaphylatoxin receptor antagonists among 1,2,3-triazole-quinobenzothiazine hybrids. mdpi.com Similar approaches can be applied to derivatives of this compound to screen for potential therapeutic applications.

Elucidate Reaction Mechanisms: Quantum chemical calculations can provide detailed insights into reaction pathways and transition states, complementing experimental mechanistic studies. rsc.org This understanding is crucial for optimizing reaction conditions and designing catalysts for specific transformations.

Design Novel Catalysts: Computational modeling can aid in the design of new and more efficient catalysts for reactions involving alkynes. acs.org This includes the development of catalysts for hydrostannation and other addition reactions. nih.gov

By combining computational predictions with synthetic efforts, researchers can accelerate the discovery of this compound derivatives with desired properties, minimizing the need for extensive empirical screening.

Exploration of Unconventional Applications in Materials Science and Engineering

The unique combination of a rigid alkynyl unit and a functional hydroxyl group makes this compound and its derivatives promising candidates for applications in materials science.

Functional Polymers: Acetylenic alcohols can be incorporated into polymers to impart specific functionalities. fcad.combasf.com The rigid rod-like structure of the tolyl-ethynyl group can influence the polymer's mechanical and thermal properties. The hydroxyl group provides a handle for further post-polymerization modification, allowing for the creation of functional polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. mdpi.commtu.eduresearchgate.netmdpi.com Thioester functional polymers, for example, have shown applications as responsive and biodegradable materials. warwick.ac.uk

Organic Materials: The aggregation-induced emission (AIE) properties of some organic molecules containing structures similar to this compound suggest potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors. bldpharm.com The tolyl group can be further functionalized to tune the electronic and photophysical properties of the molecule.

Corrosion Inhibition: Acetylenic alcohols are known to be effective corrosion inhibitors for metals. fcad.combasf.comidpublications.org The triple bond is thought to interact with the metal surface, forming a protective layer. Research into the specific efficacy of this compound and its derivatives in preventing corrosion could lead to the development of new, high-performance anti-corrosion agents.

The future of research on this compound is bright, with numerous opportunities for innovation in sustainable synthesis, mechanistic understanding, computational design, and materials science applications. As our understanding of this versatile molecule deepens, we can expect to see its impact grow in various scientific and technological fields.

Q & A

Q. Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm the cyclopentanol backbone and p-tolyl-ethynyl substituent. Compare chemical shifts with analogous compounds (e.g., 1-cyclohexyl-1-pentanol, δ 1.5–2.5 ppm for cyclopentanol protons) .
  • IR : Detect hydroxyl (O–H stretch ~3200–3500 cm1^{-1}) and alkyne (C≡C stretch ~2100–2260 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

Q. Methodological Answer :

  • DFT Calculations : Model transition states for alkyne activation or cyclopentanol ring-opening reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways. Compare with experimental kinetics data to validate models .

Advanced: What strategies resolve contradictions in reported biological activity data for alkynyl-cyclopentanols?

Q. Methodological Answer :

  • Meta-Analysis : Follow EPA HPV guidelines to aggregate data from peer-reviewed studies, prioritizing assays with standardized protocols (e.g., enzyme inhibition IC50_{50}) .
  • Control Experiments : Replicate conflicting studies under identical conditions (e.g., pH, temperature) and include negative controls (e.g., cyclohexanol derivatives) to isolate structure-activity relationships .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow ECHA guidelines for organic solvents and metal catalysts .

Advanced: How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

Q. Methodological Answer :

  • Catalyst Optimization : Screen Pd/ligand combinations (e.g., XPhos vs. SPhos) to enhance coupling efficiency. Monitor enantiomeric excess via chiral HPLC .
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS for decomposition products (e.g., ketone formation from alcohol oxidation) .

Advanced: How to design experiments probing the compound’s interactions with biological targets (e.g., enzymes)?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 isoforms) and measure binding kinetics (kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .

Advanced: What analytical approaches validate the compound’s role in multi-step organic syntheses?

Q. Methodological Answer :

  • In-Situ Monitoring : Use ReactIR to track intermediate formation during cascade reactions .
  • Isotopic Labeling : Incorporate 13^{13}C at the cyclopentanol ring to trace regioselectivity in subsequent functionalization steps .

Basic: How should researchers document and report synthetic procedures for reproducibility?

Q. Methodological Answer :

  • Detailed Descriptions : Follow Beilstein Journal guidelines, including exact molar ratios, solvent grades, and reaction times .
  • Supporting Information : Provide NMR spectra (raw and processed), HPLC chromatograms, and crystallographic data (if available) in standardized formats .

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